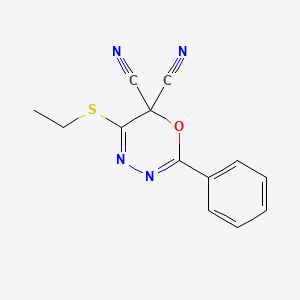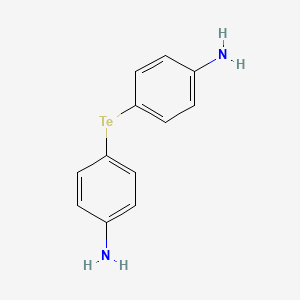
Benzenamine, 4,4'-tellurobis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4,4’-tellurobis- is an organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of a tellurium atom bonded to two benzenamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis- typically involves the reaction of 4-bromoaniline with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
Benzenamine, 4,4’-tellurobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and corresponding benzenamine derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzenamines.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
科学研究应用
Benzenamine, 4,4’-tellurobis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as a result of its cytotoxic properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of Benzenamine, 4,4’-tellurobis- involves the interaction of the tellurium center with biological molecules. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell death. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells. The molecular targets include cellular proteins and DNA, which are damaged by the ROS generated.
相似化合物的比较
Similar Compounds
Benzenamine, 4,4’-selenobis-: Contains selenium instead of tellurium.
Benzenamine, 4,4’-sulfurbis-: Contains sulfur instead of tellurium.
Benzenamine, 4,4’-oxygenbis-: Contains oxygen instead of tellurium.
Uniqueness
Benzenamine, 4,4’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Tellurium compounds are generally more reactive than their sulfur and selenium analogs, making them more effective in certain applications, such as antimicrobial and anticancer therapies.
属性
CAS 编号 |
144382-01-4 |
|---|---|
分子式 |
C12H12N2Te |
分子量 |
311.8 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)tellanylaniline |
InChI |
InChI=1S/C12H12N2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI 键 |
NKJFFZNZIDPRGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)[Te]C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


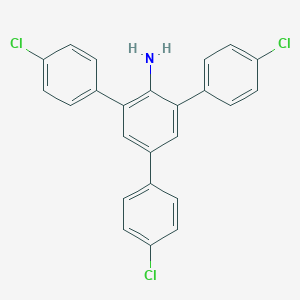
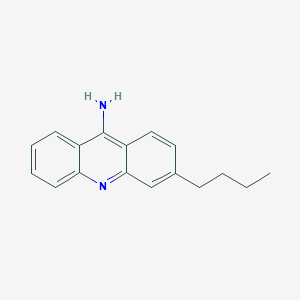

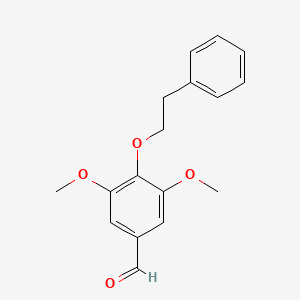
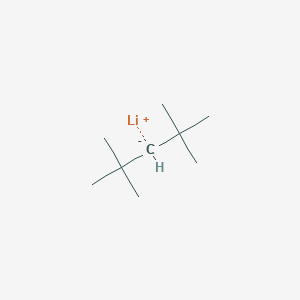
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
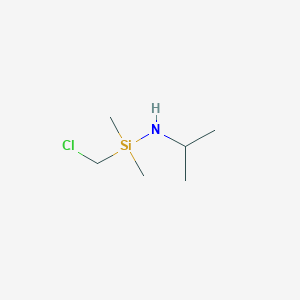


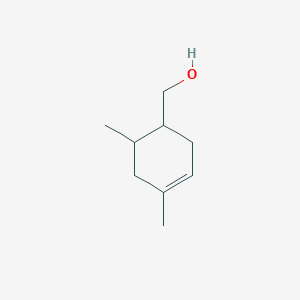
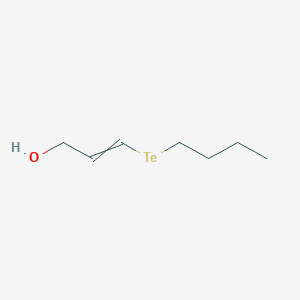
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
